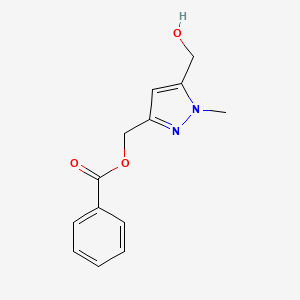
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a benzoate ester linked to a pyrazole ring, which is further substituted with a hydroxymethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate typically involves the reaction of a pyrazole derivative with a benzoic acid derivative. One common method includes the esterification of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methanol with benzoic acid under acidic conditions. The reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid and is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and ultrasound irradiation has also been explored to reduce reaction times and improve product purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being investigated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (5-(Carboxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate.
Reduction: (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methanol.
Substitution: (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl amide.
Scientific Research Applications
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole core.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The hydroxymethyl and benzoate groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a fused structure.
1,3,5-Trisubstituted-1H-pyrazoles: Synthesized via cyclocondensation and used in various applications.
Uniqueness
(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)methyl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-1-methylpyrazol-3-yl]methyl benzoate |
InChI |
InChI=1S/C13H14N2O3/c1-15-12(8-16)7-11(14-15)9-18-13(17)10-5-3-2-4-6-10/h2-7,16H,8-9H2,1H3 |
InChI Key |
ZXIMFXBGUQTYBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)COC(=O)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


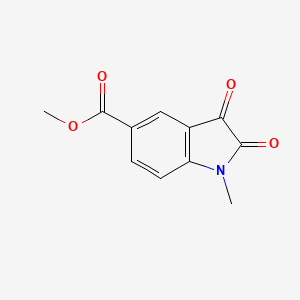
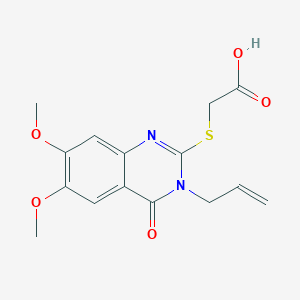
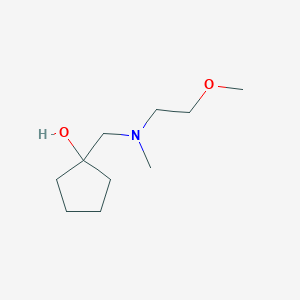
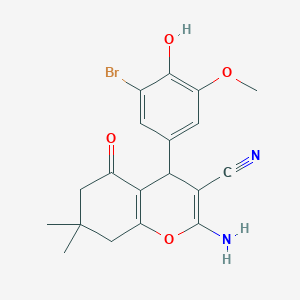
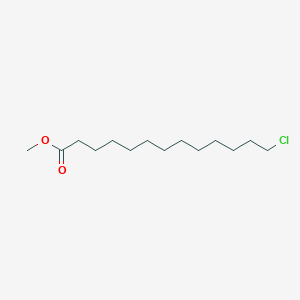
![1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B12991365.png)

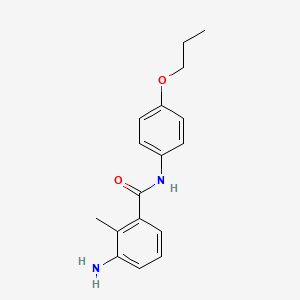
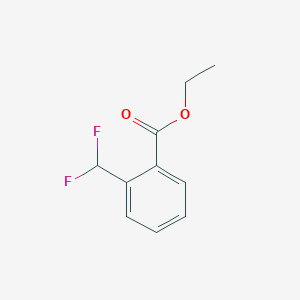
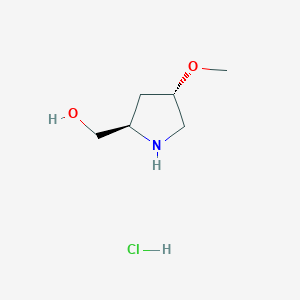
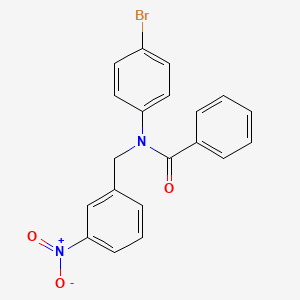

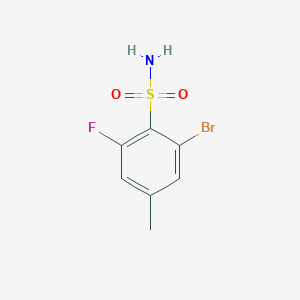
![5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12991413.png)
